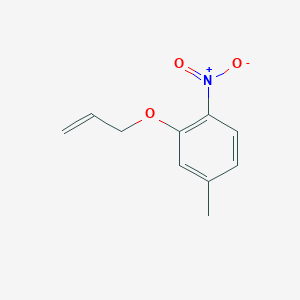

3-Allyloxy-4-nitrotoluene

Description

3-Allyloxy-4-nitrotoluene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁NO₃) is an aromatic compound derived from toluene, featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-methyl-1-nitro-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H11NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3 |

InChI Key |

VCVWLRZNGAKWFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include 4-nitrotoluene, 3-methoxy-4-nitrotoluene, and 2-allyloxy-5-nitrophenol. Below is a comparative analysis of their properties and reactivity:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Applications |

|---|---|---|---|---|

| 3-Allyloxy-4-nitrotoluene | C₁₀H₁₁NO₃ | 193.20 | ~80–85 (estimated) | Allylation, electrophilic substitution, intermediate in heterocycle synthesis |

| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | 51–54 | Precursor for toluidine, explosives; undergoes reduction to 4-toluidine |

| 3-Methoxy-4-nitrotoluene | C₈H₉NO₃ | 167.16 | 92–95 | Less reactive allyl group; used in dye synthesis |

| 2-Allyloxy-5-nitrophenol | C₉H₉NO₄ | 195.18 | 110–115 | Acidic phenolic -OH enables chelation; used in polymer crosslinking |

Reactivity and Stability

- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. This contrasts with 3-methoxy-4-nitrotoluene, where the methoxy group activates the ring but directs ortho/para substitution.

- Allyloxy Group: The allyl moiety offers sites for Diels-Alder reactions or radical polymerization, unlike methoxy or hydroxy groups in analogues. However, its electron-withdrawing nitro neighbor reduces overall ring activation compared to non-nitrated allyloxy aromatics.

- Thermal Stability: Nitro groups generally reduce thermal stability. 3-Allyloxy-4-nitrotoluene is expected to decompose at lower temperatures (~200°C) compared to non-nitrated allyloxy toluenes (~250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.